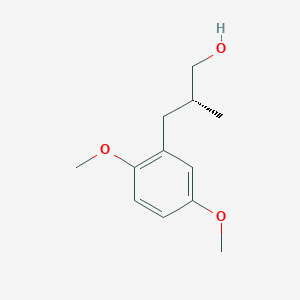

2-Isobutyl-4-methylcyclopent-2-enone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isobutyl-4-methylcyclopent-2-enone is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is used for research purposes .

Synthesis Analysis

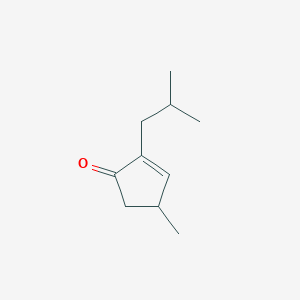

A group led by Prof. Li Ning and Prof. Zhang Tao from the Dalian Institute of Chemical Physics synthesized bio-based Methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) derived from cellulose .Molecular Structure Analysis

The molecular structure of 2-Isobutyl-4-methylcyclopent-2-enone consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The researchers found that selective hydrodeoxygenation of MCP to MCPD could be achieved on the partially reduced Zn-Mo oxide catalyst .科学的研究の応用

Synthesis and Industrial Manufacture

A study focused on the synthesis of related compounds, specifically 2-hydroxy-3-methylcyclopent-2-enone, using 2-methylfuran as the starting material through various chemical reactions. This process was noted for its low cost and simplicity, making it suitable for industrial manufacture (L. Liping, 2008).

Chemical Reactions and Stereoselectivity

Research on the conjugate addition reactions of lithiated compounds with cyclopent-2-enone and methylcyclopent-2-enone showed the formation of various diastereomers. This study is particularly relevant for understanding the stereoselectivity in chemical reactions involving similar structures (R. Haynes, S. C. Vonwiller, T. Hambley, 1989).

Photocycloaddition Studies

In another research, photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one to various compounds was studied. This research contributes to the understanding of photocycloaddition reactions in compounds structurally similar to 2-isobutyl-4-methylcyclopent-2-enone (P. Margaretha, K. Schmidt, J. Kopf, V. Sinnwell, 2007).

Regio- and Diastereo-selectivity

Investigations into 1,3-dipolar cycloadditions of nitrile oxides to 4-substituted cyclopent-2-enones revealed insights into regioselectivity and diastereofacial selectivity based on substituent nature (G. Adembri, G. Giorgi, R. Lampariello, M. L. Paoli, A. Sega, 2000).

Bio-based Chemical Synthesis

A significant study focused on the conversion of renewable biomass into fuels and chemicals, highlighting an innovative route for producing methylcyclopentadiene from cellulose-derived 3-methylcyclopent-2-enone (Yanting Liu et al., 2021).

Novel Heterocyclic Structure Synthesis

Research also explored the reaction of isocyanides with S-trans-enones, contributing to the synthesis of novel heterocyclic structures, a process that can be applied to compounds similar to 2-isobutyl-4-methylcyclopent-2-enone (J. Winkler, S. Asselin, 2006).

Safety And Hazards

将来の方向性

The study by Prof. Li Ning and Prof. Zhang Tao opens up a horizon for the production of dienes with unsaturated ketone by a direct hydrodeoxygenation process . This could potentially lead to more efficient processes to convert renewable biomass to MCPD, stimulating solutions to energy and environmental problems .

特性

IUPAC Name |

4-methyl-2-(2-methylpropyl)cyclopent-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)4-9-5-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDHPWGZBZIYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutyl-4-methylcyclopent-2-enone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)

![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)

![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)